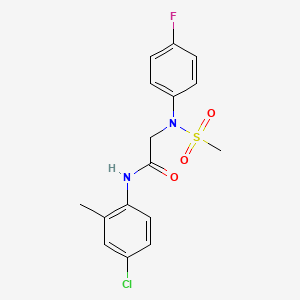
N~1~-(4-bromo-3-chlorophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” is a functionalized derivative of thiophene . It has shown a wide variety of applications including agrochemical and pharmaceutical fields . This compound benefits from new directed derivations that have not previously been reported, leading to three new characterized derivatives .
Synthesis Analysis
The synthesis of “4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis
The molecular structure of this compound includes an aldehyde group in position 3, an amide group at position 2, and a bromo functionality at position 4 . The aldehyde group gives bench-stable derivatives that are accessible for enhanced synthetic modification . The amide group contributes to the ease of functionalization for product 4 and can be deprotected for further functionalization . The bromo functionality is a useful handle for halogen exchange or coupling chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include direct lithiations and a bromination reaction . The bromination reaction was carried out using two equivalents of Br 2 and acetic acid in CHCl 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not mentioned in the available literature .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-(2,4-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl3N2O3S/c1-25(23,24)21(14-5-2-9(17)6-13(14)19)8-15(22)20-10-3-4-11(16)12(18)7-10/h2-7H,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWJSNBKUBSFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)Br)Cl)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]glycinate](/img/structure/B5015776.png)

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5015793.png)

![N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B5015803.png)
![N-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5015804.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5015808.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine](/img/structure/B5015821.png)
![2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5015824.png)
![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015833.png)
![1-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5015837.png)
![7-{[4-(benzyloxy)-3-ethoxyphenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5015851.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B5015857.png)